molecular formula C10H6F3N B1321889 6-(Trifluoromethyl)isoquinoline CAS No. 1194375-62-6

6-(Trifluoromethyl)isoquinoline

Cat. No.: B1321889
CAS No.: 1194375-62-6
M. Wt: 197.16 g/mol
InChI Key: FFXLPXFDDMEXSB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinoline is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Applications

  • Novel Anti-Tumor Lead Development : Compound 6, an isoquinoline derivative, was synthesized using isoquinoline-3-carboxylic acids and showed promising anti-tumor activity with high therapeutic efficacy and low systemic toxicity, suggesting its potential as a lead in anti-tumor drug design (Gao et al., 2015).

Chemical Synthesis and Methodology

  • Synthesis of N-Fused Tricycles : A unique strategy to synthesize multifunctional N-fused tricycles from isoquinoline ketone was reported. This methodology is significant for the wide substrate tolerance and its potential in creating lamellarin analogues (Zhixin Liu et al., 2022).
  • BF3-Promoted Synthesis : A straightforward synthesis of diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate was reported, presenting a novel rearrangement reaction and broadening the application scope in synthetic chemistry (Chang et al., 2010).

Material Science and Engineering

  • Synthesis of Fluorinated Polyimides : The synthesis of 2,2'-bis(trifluoromethyl)-4,4', 5,5'-biphenyltetracarboxylic dianhydride (6FBPDA) from isoquinoline was developed, leading to fluorinated aromatic polyimides with significant solubility and thermal stability, useful in material science applications (Lin et al., 1998).

Pharmaceutical and Medicinal Chemistry

  • Isoquinoline Alkaloids and Pharmacological Activities : Isoquinoline alkaloids, including those derived from 6-(Trifluoromethyl)isoquinoline, have been studied for their antimicrobial, antibacterial, antitumor, and other pharmacological activities, emphasizing their role as a source of leads for drug discovery (Dembitsky et al., 2015).
  • Antimalarial Activity of Isoquinoline Derivatives :

Investigations into novel isoquinoline derivatives, including those related to this compound, revealed their potential as antimalarial agents. Specific compounds showed significant antiplasmodial activity, indicating their potential in antimalarial drug development (Theeramunkong et al., 2020).

Organic Electronics

  • Application in Organic Light-Emitting Diodes (OLEDs) : A study on iridium complexes with isoquinoline derivative ligands, including trifluoromethylated isoquinolines, showed their potential in OLEDs. The ability to tune colors through substituent variation highlights their utility in electronic display technologies (Fang et al., 2006).

Properties

IUPAC Name

6-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXLPXFDDMEXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608053
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-62-6
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is described as follows []:* Chemical Formula: C14H12F5NO2* Crystal System: Monoclinic* Space group: P21/c (no. 14)* Unit cell dimensions: a = 11.8292(10) Å, b = 11.0987(8) Å, c = 11.6480(10) Å* Angle beta: β = 115.282(11)°* Unit cell volume: V = 1382.8(2) Å3* Number of molecules in unit cell: Z = 4

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